molecular formula C17H22N2O3 B1528085 tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate CAS No. 1160248-27-0

tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B1528085
CAS No.: 1160248-27-0
M. Wt: 302.37 g/mol
InChI Key: KRXBVSHIOQCWIO-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate, also known as TBPC, is an organo-catalyst used in organic synthesis. It is a tert-butyl ester of pyrrolidine-1-carboxylic acid, and is a useful reagent for the synthesis of various compounds. TBPC has been used in a variety of reactions, including Diels-Alder reactions, Michael additions, and cycloadditions. It is a valuable tool for the synthesis of complex molecules, and has been used in a number of scientific and research applications.

Scientific Research Applications

Modulation of Genotoxicity

The study by Skolimowski et al. (2010) explored the modulation of ethoxyquin genotoxicity by free radical scavengers, including derivatives similar to tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate. This research highlights the compound's potential in reducing DNA damage induced by ethoxyquin, emphasizing its role in enhancing cellular repair mechanisms against oxidative stress Skolimowski et al., 2010.

Asymmetric Synthesis

Chung et al. (2005) described an enantioselective synthesis approach for tert-butyl disubstituted pyrrolidines, showcasing the utility of this compound in the asymmetric synthesis of pyrrolidine derivatives. This method emphasizes the compound's significance in producing chiral molecules, crucial for pharmaceutical applications Chung et al., 2005.

Coupling Reactions

Wustrow and Wise (1991) investigated the coupling reactions of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with substituted arylboronic acids. This study provides insights into the compound's versatility in forming various substituted pyrrolidines through palladium-catalyzed reactions, contributing to the diversity of synthetic routes in organic chemistry Wustrow & Wise, 1991.

α-Amidoalkylation Reactions

Dobrev et al. (1992) explored α-amidoalkylation of ambident nucleophiles using derivatives similar to this compound. This research underscores the compound's role in facilitating the formation of complex molecular structures through α-amidoalkylation, highlighting its application in synthetic organic chemistry Dobrev et al., 1992.

Synthesis of Functionalized Pyrrolidinones

Sasaki et al. (2020) reported an efficient synthesis method for highly functionalized 2-pyrrolidinones, including tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate. This compound was utilized in the synthesis of novel macrocyclic Tyk2 inhibitors, demonstrating its value in the development of therapeutic agents Sasaki et al., 2020.

Properties

IUPAC Name

tert-butyl 3-(2-oxo-1,3-dihydroindol-3-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)19-9-8-11(10-19)14-12-6-4-5-7-13(12)18-15(14)20/h4-7,11,14H,8-10H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXBVSHIOQCWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate
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